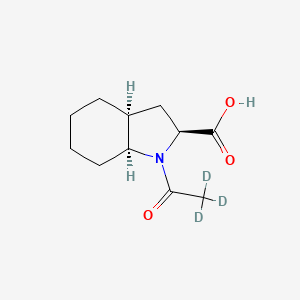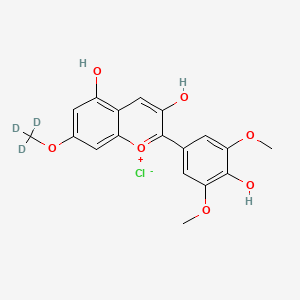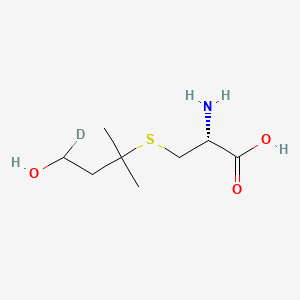
(R-)L-Felinine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R-)L-Felinine-d1 is a deuterium-labeled version of (R-)L-Felinine, a sulfur-containing amino acid found in the urine of domestic cats. This compound is notable for its role in the production of species-specific odorants and pheromones, which are used by cats for communication and territorial marking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R-)L-Felinine-d1 typically involves the incorporation of deuterium into the (R-)L-Felinine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine, followed by hydrolysis and further reactions to introduce the deuterium label .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium label throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(R-)L-Felinine-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce sulfoxides back to sulfides.
Substitution: This reaction can involve the replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can revert these products back to the original sulfide form .
Wissenschaftliche Forschungsanwendungen
(R-)L-Felinine-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving sulfur-containing amino acids and their metabolic pathways.
Biology: Studied for its role in the production of species-specific odorants and pheromones in cats.
Medicine: Investigated for its potential use in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the development of products related to pet care and animal behavior .
Wirkmechanismus
The mechanism of action of (R-)L-Felinine-d1 involves its conversion into various sulfur-containing compounds that act as pheromones. This process is mediated by enzymes such as carboxylesterase, which hydrolyzes the precursor molecules to produce the active pheromones. These pheromones then interact with specific receptors in other cats, triggering behavioral responses related to communication and territorial marking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Felinine: The non-deuterated version of (R-)L-Felinine-d1.
3-Mercapto-3-methylbutan-1-ol (MMB): A thiol derived from felinine, known for its strong odor.
N-Acetylfelinine: A derivative of felinine found in cat excrement .
Uniqueness
This compound is unique due to its deuterium label, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems, providing valuable insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-deuterio-4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1/i4D/t4?,6- |
InChI-Schlüssel |
IFERABFGYYJODC-DQBCBSRFSA-N |
Isomerische SMILES |
[2H]C(CC(C)(C)SC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C)(CCO)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


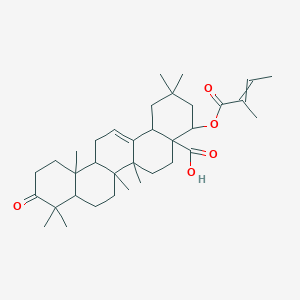
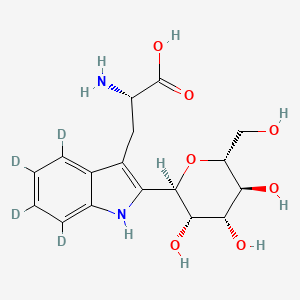
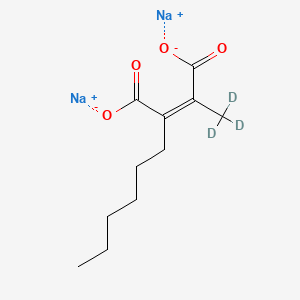
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
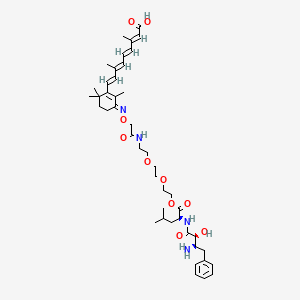
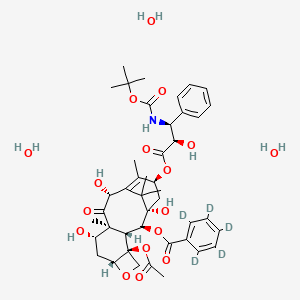
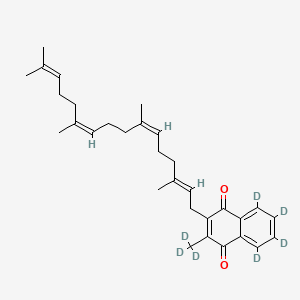

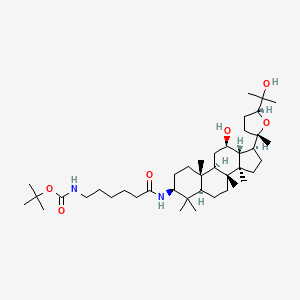
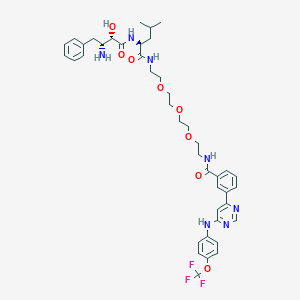
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

